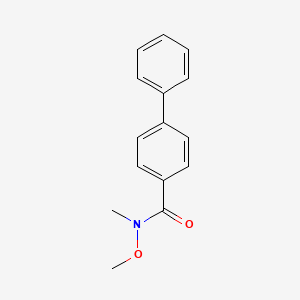

N-Methoxy-N-methyl-4-phenylbenzamide

概要

説明

N-Methoxy-N-methyl-4-phenylbenzamide is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.29. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chromatographic Analysis

Reversed-phase liquid chromatography (RPLC) retention characteristics : N-ethylbenzamides with methoxy, methyl, or phenyl substitutions, including structures akin to N-Methoxy-N-methyl-4-phenylbenzamide, were analyzed for their retention characteristics in reversed-phase liquid chromatography. The study found that larger substituents at the 4-phenyl position led to increased retention and suggested that quantitative structure-retention relationships could be transformed across different RPLC systems, indicating a systematic way to predict chromatographic behavior of related compounds (Lehtonen, 1983).

Synthesis and Antimicrobial Properties

Synthesis and screening for antimicrobial activity : A series of derivatives structurally related to this compound, specifically N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, were synthesized and screened for their antimicrobial properties. The compounds demonstrated activity against a range of bacterial and fungal species, suggesting that this class of compounds could be useful for developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Catalytic and Synthetic Applications

Rh(III)-catalyzed olefination : In a study exploring the utility of N-methoxybenzamides in synthetic chemistry, it was found that these compounds could be effectively used in Rh(III)-catalyzed olefination reactions. The study highlighted the mild and efficient nature of the process, with the N-O bond acting as an internal oxidant. The method provides a pathway for the synthesis of valuable organic compounds, and the substituent of the directing group was shown to influence product selectivity (Rakshit, Grohmann, Besset, & Glorius, 2011).

Sensor Development

Development of a high-sensitivity biosensor : N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, a compound structurally similar to this compound, was utilized in creating a highly sensitive biosensor. The sensor was based on a nanocomposite-modified carbon paste electrode and was capable of the electrocatalytic determination of glutathione and piroxicam, showcasing the potential of benzamide derivatives in developing sensitive and selective biosensors (Karimi-Maleh, Tahernejad-Javazmi, Ensafi, Moradi, Mallakpour, & Beitollahi, 2014).

Pharmaceutical Development

Exploring antibacterial properties and pharmaceutical potential : Research into benzamide derivatives, such as 3-methoxybenzamide, has shown that alkyl derivatives of this compound are potent against bacterial infections and have the potential for development into pharmaceuticals with improved properties. This line of research underscores the importance of structural modification in enhancing the pharmaceutical attributes of benzamide-based compounds (Haydon, Bennett, Brown, Collins, Galbraith, Lancett, Macdonald, Stokes, Chauhan, Sutariya, Nayal, Srivastava, Beanland, Hall, Henstock, Noula, Rockley, & Czaplewski, 2010).

Analytical Method Development

Development of sensitive analytical methods : Benzamide derivatives have been instrumental in developing sensitive analytical methods for detecting various compounds in biological samples. For instance, a study used a unique on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system to measure concentrations of environmental phenols, including benzamide derivatives, in human milk (Ye, Bishop, Needham, & Calafat, 2008).

特性

IUPAC Name |

N-methoxy-N-methyl-4-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-16(18-2)15(17)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRQMXLVVGLTLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethyl-4-oxohexanoic acid](/img/structure/B2650561.png)

![7-(3,4-diethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2650571.png)

![(4-Benzhydrylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone](/img/structure/B2650572.png)

![N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2650573.png)

![N-[2-(2-hydroxyethoxy)ethyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2650574.png)

![1-((3-chlorophenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2650575.png)

![5-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide](/img/structure/B2650578.png)

![6-(3-Methoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2650579.png)

![N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide](/img/structure/B2650581.png)